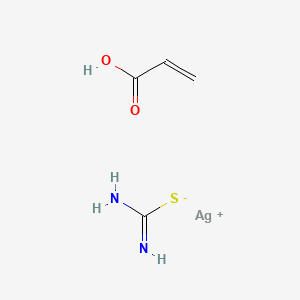
Silver;carbamimidothioate;prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver;carbamimidothioate;prop-2-enoic acid is a compound with the molecular formula C4H7AgN2O2S and a molecular weight of 255.044 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of silver;carbamimidothioate;prop-2-enoic acid typically involves the reaction of silver acetate with carbamimidothioic acid and prop-2-enoic acid. The reaction is carried out in the presence of a reducing agent such as dodecyl amine . The reaction conditions include maintaining a specific temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Silver;carbamimidothioate;prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of silver.
Reduction: Reduction reactions can convert silver ions back to their metallic form.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce silver oxide, while reduction reactions may yield metallic silver .
Wissenschaftliche Forschungsanwendungen
Silver;carbamimidothioate;prop-2-enoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of silver nanoparticles and other silver-based compounds.
Medicine: It is explored for use in wound dressings and coatings for medical devices to prevent infections.
Industry: The compound is used in the production of conductive inks and coatings for electronic devices.
Wirkmechanismus
The mechanism of action of silver;carbamimidothioate;prop-2-enoic acid involves the release of silver ions, which interact with bacterial cell membranes, leading to cell rupture and death. The compound targets various molecular pathways, including the disruption of DNA replication and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silver nitrate: Another silver-based compound with strong antimicrobial properties.
Silver acetate: Used in similar applications but with different chemical properties.
Silver sulfadiazine: Commonly used in burn treatments for its antibacterial effects.
Uniqueness
Silver;carbamimidothioate;prop-2-enoic acid is unique due to its specific combination of silver, carbamimidothioate, and prop-2-enoic acid, which provides distinct chemical and physical properties. Its ability to form stable complexes and its potential for various applications make it a valuable compound in scientific research and industry .
Eigenschaften
Molekularformel |
C4H7AgN2O2S |
|---|---|
Molekulargewicht |
255.05 g/mol |
IUPAC-Name |
silver;carbamimidothioate;prop-2-enoic acid |
InChI |
InChI=1S/C3H4O2.CH4N2S.Ag/c1-2-3(4)5;2-1(3)4;/h2H,1H2,(H,4,5);(H4,2,3,4);/q;;+1/p-1 |
InChI-Schlüssel |
DOMYACLHQZSAAI-UHFFFAOYSA-M |
Kanonische SMILES |
C=CC(=O)O.C(=N)(N)[S-].[Ag+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






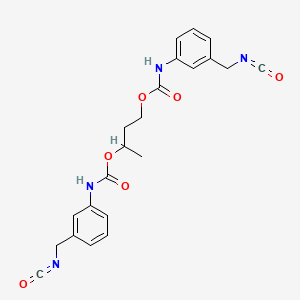
![3-(2-Chlorophenyl)-6-hydroxy-1-(2-methylphenyl)-5-[(4-methylphenyl)diazenyl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13762425.png)
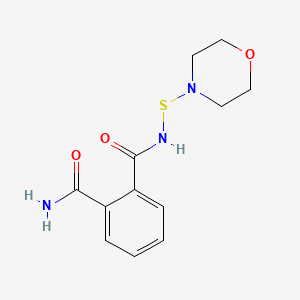


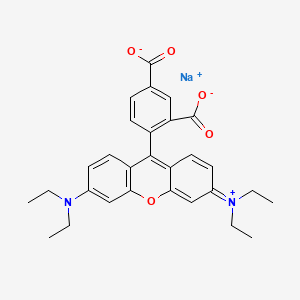


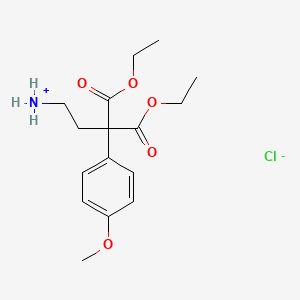
![Carbamic acid, [[[[2,2-bis[(2-propenyloxy)methyl]butoxy]carbonyl]amino]methylphenyl]-, 2-propenyl ester](/img/structure/B13762487.png)
